(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate
CAS No.: 2089246-46-6
Cat. No.: VC4779931
Molecular Formula: C7H12F3NO3
Molecular Weight: 215.172
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089246-46-6 |
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Molecular Formula | C7H12F3NO3 |
Molecular Weight | 215.172 |
IUPAC Name | (1S)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 |
Standard InChI Key | HWWQEEIYBXOCGS-WCCKRBBISA-N |
SMILES | CC(C1CNC1)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Properties
(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate (CAS: 2089246-11-5) has the molecular formula C₇H₁₂F₃NO₃ and a molecular weight of 215.172 g/mol. Its IUPAC name, (1S)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid, reflects the chiral center at the ethanol moiety and the trifluoroacetate counterion. The compound’s stereochemistry is critical; the (S)-configuration distinguishes it from its (R)-enantiomer, which has distinct physicochemical and biological profiles .
Key Structural Features:
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Azetidine ring: A strained four-membered heterocycle with one nitrogen atom, contributing to unique reactivity.
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Chiral ethanol group: The hydroxyl-bearing carbon’s (S)-configuration influences intermolecular interactions.
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Trifluoroacetate group: Enhances solubility in organic solvents and acts as a protecting group during synthesis.
Table 1: Molecular Data
Property | Value |
---|---|
CAS Number | 2089246-11-5 |
Molecular Formula | C₇H₁₂F₃NO₃ |
Molecular Weight | 215.172 g/mol |
IUPAC Name | (1S)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
SMILES | CC@HO.C(=O)(C(F)(F)F)O |
InChIKey | HWWQEEIYBXOCGS-PGMHMLKASA-N |
Synthesis and Stereoselective Preparation
The synthesis of (S)-1-(azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate involves multi-step processes emphasizing stereocontrol. Patents and journals describe methods for analogous azetidine derivatives, which can be adapted for this compound .
Chiral Synthesis via Catalytic Cyclization
A pivotal approach, outlined in US Patent US20140371464A1, employs a chiral catalyst to achieve enantiomeric enrichment . For example:
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Metallation and Condensation: A protected azetidinone reacts with a lithiated aryl species to form a hydroxyphenyl azetidine intermediate.
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Palladium-Catalyzed Coupling: The intermediate undergoes cross-coupling with a vinyl ether to yield an acetophenone derivative.
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Chalcone Formation and Cyclization: Condensation with a trifluorophenylethanone derivative produces a chalcone, which is treated with hydroxylamine and a quinine-based chiral catalyst (e.g., Catalyst 9) to induce stereoselective cyclization into the isoxazoline-azetidine product .
This method achieved a 64.06% yield for a related dichloro-fluoro analog, demonstrating scalability and efficiency .
Superbase-Mediated Ring-Opening
The Journal of Organic Chemistry reports a transition-metal-free strategy for azetidine synthesis :
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Epoxide Opening: A superbase (e.g., LiC-KOR) deprotonates an N-Boc aminomethyloxirane, triggering ring-opening and subsequent azetidine formation via kinetic control.
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Diastereoselectivity: DFT calculations revealed that four-membered ring formation is favored over five-membered analogs due to lower activation energy (ΔG‡ ≈ 10 kJ/mol) .
Spectroscopic and Computational Characterization
Structural validation of azetidine derivatives relies on advanced spectroscopic techniques:
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NMR Spectroscopy: ROESY and NOESY experiments confirm the trans geometry of substituents on the azetidine ring .
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DFT Calculations: Models explain the preference for azetidine over pyrrolidine formation, attributing it to favorable orbital overlap and steric factors in transition states .
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor for chiral drugs, particularly in antiviral and anticancer agents. Its strained ring enhances binding affinity to biological targets.
Asymmetric Catalysis
The (S)-enantiomer’s configuration makes it a candidate for chiral ligands in metal-catalyzed reactions, improving enantioselectivity in synthetic pathways.
Research Gaps
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Pharmacokinetics: Absorption, distribution, and toxicity profiles remain unstudied.
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Target Identification: High-throughput screening could elucidate specific biological targets.
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